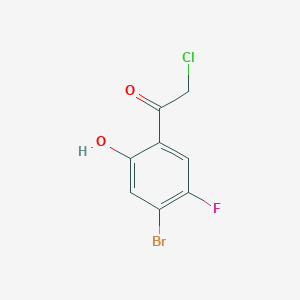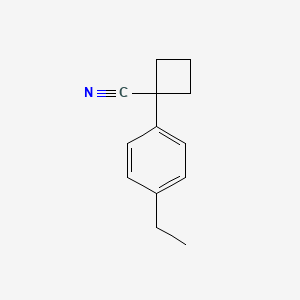
1-(4-Ethylphenyl)cyclobutane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethylphenyl)cyclobutane-1-carbonitrile is a chemical compound with the molecular formula C13H15N and a molecular weight of 185.27 g/mol This compound is a derivative of cyclobutane, featuring a nitrile group and an ethyl-substituted phenyl ring
Méthodes De Préparation
The synthesis of 1-(4-Ethylphenyl)cyclobutane-1-carbonitrile can be achieved through several methods. One common approach involves the cyclization of 1,4-dihalobutanes using reducing metals . Another method includes the dimerization of alkenes upon irradiation with UV light . Industrial production methods often involve bulk custom synthesis, where the compound is manufactured in large quantities to meet specific requirements .
Analyse Des Réactions Chimiques
1-(4-Ethylphenyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where the nitrile group can be replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Ethylphenyl)cyclobutane-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural properties make it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes
Mécanisme D'action
The mechanism of action of 1-(4-Ethylphenyl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The ethyl-substituted phenyl ring contributes to the compound’s overall stability and reactivity, making it a versatile tool in scientific research.
Comparaison Avec Des Composés Similaires
1-(4-Ethylphenyl)cyclobutane-1-carbonitrile can be compared with other similar compounds, such as:
Cyclobutane derivatives: These compounds share the cyclobutane ring structure but differ in their substituents and functional groups.
Phenyl-substituted nitriles: These compounds feature a phenyl ring and a nitrile group, similar to this compound, but with variations in the substituents on the phenyl ring.
The uniqueness of this compound lies in its specific combination of the cyclobutane ring, nitrile group, and ethyl-substituted phenyl ring, which imparts distinct chemical and physical properties .
Propriétés
Formule moléculaire |
C13H15N |
|---|---|
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
1-(4-ethylphenyl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C13H15N/c1-2-11-4-6-12(7-5-11)13(10-14)8-3-9-13/h4-7H,2-3,8-9H2,1H3 |
Clé InChI |
QKQCZAHPEMEKSN-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C2(CCC2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


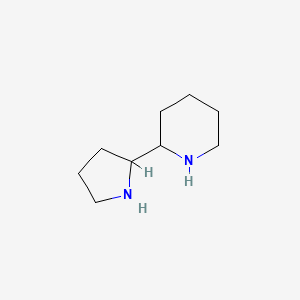

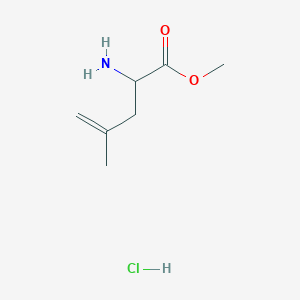
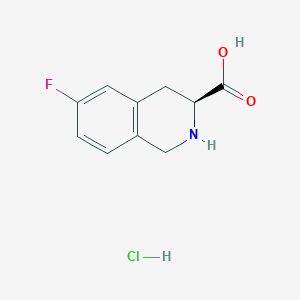

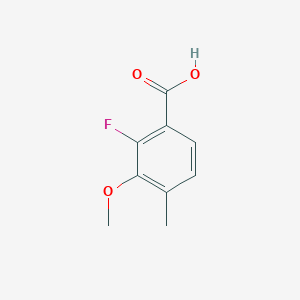
![2-(Trifluoromethyl)spiro[3.3]heptan-2-ol](/img/structure/B13517954.png)



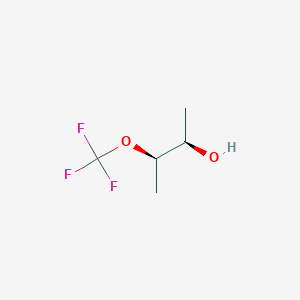
![rac-tert-butyl(7R,8S)-7,8-dihydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate,cis](/img/structure/B13518001.png)
![benzyl N-[2-(prop-2-yn-1-yloxy)ethyl]carbamate](/img/structure/B13518009.png)
